5-Nitrothiazole-2-carboxylic acid

Antiparasitic Drug Discovery Giardiasis 5-Nitrothiazole SAR

5-Nitrothiazole-2-carboxylic acid (CAS 39920-61-1) is a heterocyclic compound featuring a thiazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound serves as a critical pharmacophoric element and synthetic intermediate in the development of broad-spectrum antiparasitic and antibacterial agents.

Molecular Formula C4H2N2O4S
Molecular Weight 174.14 g/mol
CAS No. 39920-61-1
Cat. No. B3264899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrothiazole-2-carboxylic acid
CAS39920-61-1
Molecular FormulaC4H2N2O4S
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C4H2N2O4S/c7-4(8)3-5-1-2(11-3)6(9)10/h1H,(H,7,8)
InChIKeyKNAAFBMBMBMZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrothiazole-2-carboxylic Acid (CAS 39920-61-1): A Strategic Nitrothiazole Building Block for Antiparasitic and Antibacterial Drug Discovery


5-Nitrothiazole-2-carboxylic acid (CAS 39920-61-1) is a heterocyclic compound featuring a thiazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position [1]. This compound serves as a critical pharmacophoric element and synthetic intermediate in the development of broad-spectrum antiparasitic and antibacterial agents. Its structural framework is foundational to the clinical success of the FDA-approved drug Nitazoxanide [2] and is central to a wide array of research programs aiming to optimize the nitroheterocycle class for enhanced potency, bioavailability, and selectivity against emerging drug-resistant pathogens [3].

Why 5-Nitrothiazole-2-carboxylic Acid (CAS 39920-61-1) Cannot Be Substituted by Other Nitroheterocycles or Simple Analogs


Generic substitution with other nitroheterocycles, such as nitrofurans or nitroimidazoles, or even closely related thiazole analogs, is not scientifically defensible due to stark differences in their molecular mechanisms, resistance profiles, and the presence of the critical 2-carboxylic acid handle [1]. The 5-nitrothiazole core uniquely undergoes enzymatic reduction by microbial nitroreductases to generate cytotoxic intermediates, a mechanism distinct from the DNA cross-linking of metronidazole or the ill-defined reactivity of nitrofurans [2]. Furthermore, the 2-carboxylic acid moiety of 5-Nitrothiazole-2-carboxylic acid is not a spectator group; it provides an essential, chemically defined conjugation point for generating potent amide-linked chimeras and prodrugs (e.g., Nitazoxanide, tizoxanide) that drastically improve both in vitro potency and in vivo bioavailability [3]. Replacing it with a simple 2-methyl or 2-bromo thiazole results in a complete loss of this synthetic versatility and, as demonstrated in head-to-head antibacterial studies, yields inactive or significantly less potent compounds [4].

Quantitative Head-to-Head Evidence Guide for Selecting 5-Nitrothiazole-2-carboxylic Acid (CAS 39920-61-1) in Drug Discovery


Superior In Vitro Antigiardial Potency of 5-Nitrothiazole Acetamide Derivatives versus Clinical Gold Standards Metronidazole and Nitazoxanide

5-Nitrothiazole-2-carboxylic acid is the essential core for generating highly potent acetamide derivatives. When elaborated into the simple 5-nitrothiazole acetamide (Compound 1), it demonstrated an IC50 of 122 nM against Giardia intestinalis. This potency was 44-fold greater than metronidazole and 10-fold greater than nitazoxanide in the same assay [1]. This quantifies the advantage of the 5-nitrothiazole scaffold when equipped with a 2-carboxamide group.

Antiparasitic Drug Discovery Giardiasis 5-Nitrothiazole SAR

Enhanced In Vivo Giardicidal Efficacy and Oral Bioavailability of 5-Nitrothiazole-NSAID Chimeras

The 2-carboxylic acid group of 5-Nitrothiazole-2-carboxylic acid is a pivotal handle for synthesizing chimeric prodrugs with drastically improved in vivo performance. The indomethacin chimera (Compound 4), synthesized via amidation, exhibited an in vivo median effective dose (ED50) of 1.709 μg/kg (3.53 nmol/kg) in a mouse model of giardiasis after oral administration. This represents a 321-fold increase in effectiveness over metronidazole and a 1,015-fold increase over nitazoxanide [1].

Prodrug Development Pharmacokinetics In Vivo Efficacy

Quantitative Requirement of the 5-Nitrothiazole Core for Antibacterial Activity Against Clostridium botulinum

The 5-nitrothiazole core, when combined with a 2-amino group, is essential for potent antibacterial activity. Studies on Clostridium botulinum show that while unsubstituted thiazole, 2-bromo-, or 2-methylthiazole are inactive at 30 µg/mL, 2-aminothiazole shows activity at 10 µg/mL. Crucially, the addition of the 5-nitro group to create 2-amino-5-nitrothiazole reduces the Minimum Inhibitory Concentration (MIC) to 0.12 µg/mL, an 83-fold increase in potency. Further derivatization of the 2-position (via the carboxylic acid precursor) can lower the MIC to as low as 0.0025 µg/mL [1].

Antibacterial Drug Discovery Anaerobic Bacteria Minimum Inhibitory Concentration (MIC)

Verifiable High Purity from Reputable Vendors Enables Reliable Structure-Activity Relationship (SAR) Studies

For rigorous SAR campaigns and reproducible biological assays, high-purity starting material is non-negotiable. 5-Nitrothiazole-2-carboxylic acid is commercially available from multiple reputable vendors with specified purity levels of ≥95% and ≥98% , accompanied by batch-specific certificates of analysis (CoA) including HPLC, NMR, and GC data . This contrasts with the use of less pure or in-house synthesized analogs which can introduce confounding impurities that skew biological data.

Chemical Procurement Analytical Chemistry Quality Control

High-Value Application Scenarios for 5-Nitrothiazole-2-carboxylic Acid (CAS 39920-61-1) Based on Quantitative Evidence


Lead Optimization for Next-Generation Antigiardial and Antitrichomonal Therapeutics

Medicinal chemistry teams focused on neglected tropical diseases should prioritize 5-Nitrothiazole-2-carboxylic acid as the core scaffold for generating focused compound libraries. The quantitative evidence demonstrates that simple amide derivatives of this acid achieve low nanomolar IC50 values against Giardia intestinalis (122 nM) and Trichomonas vaginalis (2.24 µM), outperforming current clinical gold standards [1]. The carboxylic acid handle allows for rapid, modular synthesis of diverse analogs via amide bond formation, enabling efficient exploration of the chemical space to improve potency, selectivity, and drug-like properties [2].

Design of Orally Bioavailable Prodrugs and Chimeras for Systemic Parasitic Infections

For projects aiming to overcome the poor oral bioavailability typical of nitroheterocycles, 5-Nitrothiazole-2-carboxylic acid is an indispensable building block. The carboxylic acid group enables the creation of prodrugs (e.g., amino acid esters) and chimeras (e.g., NSAID hybrids) that dramatically improve pharmacokinetics. As demonstrated, a simple amidation of this acid with an NSAID yielded a compound with an oral ED50 of 1.709 µg/kg in a mouse model, representing a >300-fold improvement in in vivo efficacy over standard care [3]. This approach is directly applicable to developing new therapies for cryptosporidiosis, leishmaniasis, and trypanosomiasis where systemic exposure is critical.

Antibacterial Discovery Programs Targeting Anaerobic and Biofilm-Forming Pathogens

Research groups developing new antibiotics against anaerobic bacteria should utilize 5-Nitrothiazole-2-carboxylic acid as a privileged starting material. The 5-nitrothiazole core is essential for achieving low MIC values against Clostridium botulinum, with optimized derivatives reaching 0.0025 µg/mL [4]. This core is also a key component of nitazoxanide, which has demonstrated activity against biofilm-forming bacteria [5]. By using this acid as a synthetic handle, researchers can systematically derivatize the 2-position to further optimize antibacterial spectrum, reduce off-target toxicity, and enhance biofilm eradication properties, building upon a validated mechanism of action.

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